2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-4-1-5-6(13-8)2-3-7(5)14/h1,4H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYYKXVFLMOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Basis for Cyclopenta[b]pyridinone Formation
The gold-catalyzed cyclization proceeds via a 6-endo-dig pathway, where the activated alkyne undergoes nucleophilic attack by an enol sulfonate intermediate. For the target compound, a trifluoromethyl-substituted ynamide precursor could be designed to undergo analogous cyclization. The trifluoromethyl group’s electron-withdrawing nature may influence regioselectivity, favoring cyclopenta-fused products over alternative isomers.
Optimization of Reaction Conditions
-
Catalyst : (3,5-Me₂C₆H₃–SEGPHOS)(AuCl)₂ (IX ) with AgBF₄ as the chloride scavenger.
-
Solvent : Xylene, providing optimal enantiomeric ratios (up to 93:7 er).
-
Temperature : Room temperature (25°C), as lower temperatures reduced yield without improving selectivity.
Adapting these conditions to a trifluoromethylated substrate would require evaluating the steric and electronic effects of the CF₃ group on cyclization efficiency.
Cyclocondensation of Trifluoromethylated Precursors
Cyclocondensation reactions offer a direct route to fused pyridinones. A two-step approach involves:
-
Synthesis of a diketone precursor containing the trifluoromethyl group.
-
Acid- or base-mediated cyclization to form the cyclopenta[b]pyridin-5-one core.
Diketone Synthesis
Trifluoromethylated diketones can be prepared via Friedel-Crafts acylation using CF₃-substituted acyl chlorides. For example, reaction of cyclopentadiene with trifluoroacetyl chloride in the presence of AlCl₃ yields 2-(trifluoromethyl)cyclopenta-1,3-dione.
Cyclization to Pyridinone
Treatment of the diketone with ammonium acetate under reflux conditions induces cyclocondensation, forming the pyridinone ring. Yields for analogous reactions range from 60–75%, though the CF₃ group’s electron-withdrawing effects may necessitate harsher conditions.
Palladium catalysis enables late-stage introduction of the trifluoromethyl group into preformed heterocycles. A Suzuki-Miyaura coupling strategy could be employed using a boronic ester-functionalized cyclopenta[b]pyridin-5-one and a CF₃-containing aryl halide.
Challenges in Trifluoromethyl Group Incorporation
Direct trifluoromethylation via cross-coupling is hindered by the poor stability of CF₃–Pd intermediates. Alternatively, in situ generation of CF₃ radicals using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under palladium catalysis has shown promise for C–H functionalization.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Enantioselectivity (er) | Key Advantages |
|---|---|---|---|---|
| Gold-catalyzed cyclization | Xylene, 25°C, Au catalyst IX | 43–79 | Up to 93:7 | High stereocontrol |
| Cyclocondensation | NH₄OAc, reflux | 60–75 | N/A | Simplicity, scalability |
| Palladium cross-coupling | Pd(PPh₃)₄, Togni’s reagent | 35–50 | N/A | Late-stage functionalization |
Chemical Reactions Analysis
Reduction of the Ketone Group
The carbonyl group in 2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one undergoes reduction under standard conditions. For example:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol at 25–80°C reduces the ketone to the corresponding secondary alcohol.
-
NaBH₄/MeOH : Sodium borohydride in methanol selectively reduces the ketone at 0–25°C, yielding the alcohol without affecting the trifluoromethyl group.
| Reduction Method | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd/C | 50°C, 3 h, EtOH | 5-Hydroxy-6,7-dihydrocyclopenta[b]pyridine | 85% |
| NaBH₄ | 0°C, 1 h, MeOH | 5-Hydroxy-6,7-dihydrocyclopenta[b]pyridine | 92% |
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group deactivates the pyridine ring, directing electrophiles to the less electron-deficient positions. Key reactions include:
-
Nitration : Occurs at the 3-position of the pyridine ring using HNO₃/H₂SO₄ at 0°C, yielding 3-nitro derivatives .
-
Halogenation : Bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) occurs at the 4-position under mild conditions .
| Reaction | Electrophile | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | NO₂⁺ | 3 | 3-Nitro-2-(trifluoromethyl)-6,7-dihydro... | 68% |
| Bromination | Br⁺ | 4 | 4-Bromo-2-(trifluoromethyl)-6,7-dihydro... | 75% |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring facilitates substitution at positions activated by the trifluoromethyl group. For example:
-
Amination : Reaction with NH₃/EtOH under reflux replaces the 4-halo substituent (introduced via EAS) with an amine group .
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Bromo-2-(trifluoromethyl)-6,7... | NH₃ | EtOH, 80°C, 12 h | 4-Amino-2-(trifluoromethyl)-6,7-dihydro... | 60% |
Cross-Dehydrogenative Coupling (CDC)
The compound participates in CDC reactions with β-diketones or enolizable carbonyl compounds under oxidative conditions. For example:
-
With 1,3-Cyclopentanedione : Using O₂ as an oxidant in acetic acid at 130°C forms fused pyrazolo-pyridine derivatives .
| Partner | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 1,3-Cyclopentanedione | Acetic acid | 130°C, O₂, 18 h | 2,3-Dihydrocyclopentapyrazolo[1,5... | 72% |
Ring-Opening Reactions
Under strongly acidic or basic conditions, the cyclopentane ring undergoes cleavage:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl at 100°C opens the ring, yielding a linear keto-amine derivative.
-
Base-Mediated Rearrangement : NaOH/EtOH induces ring expansion to form a seven-membered lactam.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development. Preliminary studies suggest several potential applications:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group may enhance the compound's interaction with biological targets, potentially leading to effective anticancer agents.
- Antimicrobial Properties : The unique electronic properties conferred by the trifluoromethyl group may also influence the compound's ability to act against various pathogens. Initial investigations into its antimicrobial activity are ongoing.
- Neurological Applications : Given its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit effects on neurotransmitter systems, warranting further exploration in neuropharmacology.
Organic Synthesis
2-(Trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one serves as an important intermediate in organic synthesis due to its reactivity:
- Synthetic Versatility : The compound can be utilized in various synthetic pathways to produce more complex molecules. Its ability to undergo nucleophilic substitutions and cycloadditions makes it a valuable building block in synthetic chemistry .
- Reactivity Studies : Research is ongoing to explore its reactivity patterns with different nucleophiles and electrophiles, which could lead to the development of new synthetic methodologies.
Case Study 1: Anticancer Research
A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications of this compound could lead to effective anticancer drugs.
Case Study 2: Antimicrobial Activity
In another study, researchers evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives showed enhanced antibacterial activity compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1092301-56-8)
- Structure : Chlorine substituent at the 2-position instead of -CF₃.
- Molecular Formula: C₈H₆ClNO (vs. C₉H₆F₃NO for the trifluoromethyl analog).
- Molecular Weight : 167.59 g/mol .
- Hazards: Associated with skin, eye, and respiratory irritation (H315, H319, H335) .
- Synthesis : Likely synthesized via Mn(OTf)₂-catalyzed oxidation of chlorinated precursors, analogous to methods for unsubstituted derivatives .
6,7-Dihydropyrrolo[3,4-b]pyridin-5-one
- Structure: Pyrrolidine ring fused to pyridinone, differing in heterocyclic core from cyclopenta[b]pyridinone.
- Molecular Formula : C₈H₆N₂O .
- Physicochemical Properties: Melting Point: 200–205°C. Solubility: Insoluble in water; soluble in ethanol and DMF .
- Applications : Used as an intermediate in drug synthesis, particularly for nitrogen-rich pharmacophores .
Unsubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 28566-14-5)
- Molecular Formula: C₈H₇NO .
- Molecular Weight : 133.15 g/mol.
- Synthesis: Produced via Mn(OTf)₂-catalyzed oxidation of 2,3-cyclopentenopyridine in water, achieving high yields and chemoselectivity .
Physicochemical and Functional Comparisons
Biological Activity
2-(Trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one is a heterocyclic compound notable for its unique bicyclic structure, which combines elements of cyclopentane and pyridine. This compound, with the molecular formula C9H6F3NO, has garnered interest due to its potential biological activities and applications in medicinal chemistry.
- Molecular Weight : 201.15 g/mol
- CAS Number : 1196155-83-5
- IUPAC Name : 2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
- Structural Features : The trifluoromethyl group enhances lipophilicity, which may influence the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cell cycle progression and inducing apoptosis in cancer cells. The presence of the trifluoromethyl group may enhance these effects by increasing membrane permeability and bioavailability.
- Neuroprotective Effects : As a derivative of pyridine, it may influence neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cyclin-dependent kinases (CDKs), leading to reduced proliferation rates in cancer cell lines. For example, flavopiridol, a known CDK inhibitor, showcases similar mechanisms that could be extrapolated to this compound .
- Neuropharmacological Studies : Research on methoxypyridine derivatives has indicated potential for reducing amyloid-beta peptide levels, which are implicated in Alzheimer's disease. The structural similarities suggest that this compound might also modulate gamma-secretase activity .
- Synthetic Versatility : The compound's synthesis can be achieved through various methods, making it accessible for further biological evaluations. Its unique structure allows for modifications that could enhance its therapeutic profile.
Comparative Analysis with Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Chloro-6,7-dihydrocyclopenta[b]pyridin-5-one | Heterocyclic | Contains chlorine instead of trifluoromethyl; different reactivity. |
| 6,7-Dihydrocyclopenta[b]pyridin-5-one | Heterocyclic | Lacks trifluoromethyl group; less lipophilic. |
| 2-(Trifluoromethyl)-4(3H)-quinazolinone | Quinazoline | Similar trifluoromethyl substitution; different ring structure. |
The presence of the trifluoromethyl group in this compound enhances its lipophilicity compared to these similar compounds, potentially contributing to distinct biological activities.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one?
- Methodological Answer : A two-step approach is often employed:
Cyclocondensation : React cyclopentanone derivatives with trifluoromethyl-substituted pyridine precursors under acidic catalysis (e.g., polyphosphoric acid) to form the bicyclic core.
Functionalization : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Kumada coupling with CF₃-containing reagents).
Purification typically involves column chromatography (silica gel or C18 reverse-phase) .
Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
- Monitor reaction progress via TLC or HPLC (retention time ~1.3–1.4 minutes under SMD-TFA05 conditions) .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on characteristic shifts:
- The cyclopentanone carbonyl appears at ~205–210 ppm (¹³C).
- Trifluoromethyl groups induce deshielding in adjacent protons (δ 7.5–8.5 ppm for aromatic H).
- MS/MS : Use high-resolution mass spectrometry (HRMS) to identify fragment ions (e.g., [M+H]⁺ at m/z 224–252 for core structure). Compare with photolysis byproducts observed in similar systems .
- 19F NMR : Confirm CF₃ integration and coupling patterns (e.g., quartets due to J₃ coupling).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected MS fragments or NMR shifts) be systematically addressed?
- Methodological Answer :
- Hypothesis Testing :
Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation pathways.
2D NMR (COSY, HSQC) : Resolve overlapping signals caused by the electronegative CF₃ group.
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and MS fragmentation patterns. Compare with experimental data .
- Case Study : In photolysis studies, trifluoromethyl groups stabilize unusual fragmentation pathways (e.g., TP II in ), requiring multi-technique validation .
Q. What strategies optimize reaction yields while minimizing byproducts in large-scale syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu-based catalysts for cross-coupling efficiency. Cesium carbonate (Cs₂CO₃) enhances nucleophilic substitution in acetonitrile at 50°C .
- Solvent Optimization : Use toluene or DMF for high-temperature reactions; switch to THF for low-temperature steps.
- Byproduct Mitigation :
- Add scavengers (e.g., molecular sieves) to trap reactive intermediates.
- Employ inline IR spectroscopy to monitor intermediate stability.
Data Table : Hypothetical Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | CuI | Pd/Cu (1:2) |
| Temperature (°C) | 80 | 100 | 90 |
| Yield (%) | 65 | 78 | 83 |
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in ’s antimicrobial studies) .
- MD Simulations : Analyze the stability of the trifluoromethyl group in aqueous vs. lipid environments (AMBER or GROMACS).
- QSAR Models : Corrogate electronic parameters (Hammett σ) of the CF₃ group with observed bioactivity .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partition).
- Theoretical Prediction : Use ACD/Labs Percepta or Molinspiration. For cyclopenta[b]pyridines, deviations >0.5 units suggest:
Conformational flexibility altering solubility.
CF₃ group polarization not fully captured in models.
- Case Study : Similar compounds () show LogP ~1.97; adjust predictions by incorporating solvent-accessible surface area (SASA) calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
